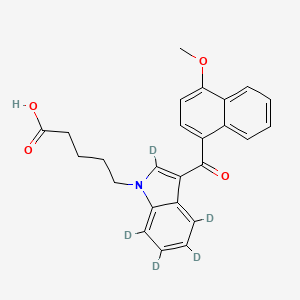
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid is a synthetic compound that belongs to the class of naphthoylindoles This compound is characterized by the presence of a methoxy group on the naphthalene ring and a deuterated indole moiety
Vorbereitungsmethoden
The synthesis of 5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid involves several steps:
Starting Materials: The synthesis begins with 4-methoxy-1-naphthol and indole as the primary starting materials.
Reaction Conditions: The methoxy group is introduced to the naphthalene ring through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of Naphthoylindole: The naphthol derivative is then reacted with indole in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the naphthoylindole structure.
Deuteration: The indole ring is deuterated using deuterium gas under specific conditions to achieve the desired level of deuteration.
Final Product:
Analyse Chemischer Reaktionen
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different alkoxy derivatives.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
Wissenschaftliche Forschungsanwendungen
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with certain receptors, such as cannabinoid receptors, due to its structural similarity to other naphthoylindoles.
Pathways Involved: It modulates signaling pathways by binding to these receptors, leading to changes in cellular responses. This can include alterations in gene expression, enzyme activity, and ion channel function.
Vergleich Mit ähnlichen Verbindungen
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid can be compared with other similar compounds:
Similar Compounds: Compounds like 1-pentyl-3-(4-methoxybenzoyl)indole and 1-butyl-3-(2-methoxybenzoyl)indole share structural similarities.
Uniqueness: The presence of the deuterated indole ring and the specific substitution pattern on the naphthalene ring make this compound unique. These features can influence its binding affinity and selectivity for certain receptors, as well as its metabolic stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C25H23NO4 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
5-[2,4,5,6,7-pentadeuterio-3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C25H23NO4/c1-30-23-14-13-20(17-8-2-3-10-19(17)23)25(29)21-16-26(15-7-6-12-24(27)28)22-11-5-4-9-18(21)22/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i4D,5D,9D,11D,16D |
InChI-Schlüssel |
WPMGCTPEKHVDAS-JDZKJDKDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)OC)[2H])[2H] |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


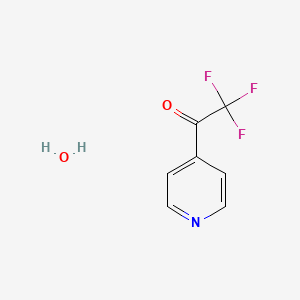
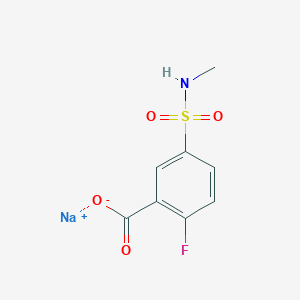
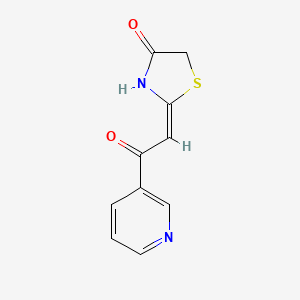
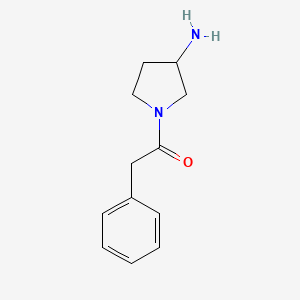

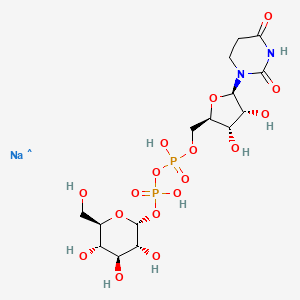
![(6-carbamoyl-1-cyclopropyl-3-ethyl-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-7-ylidene)azanium](/img/structure/B15134498.png)
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
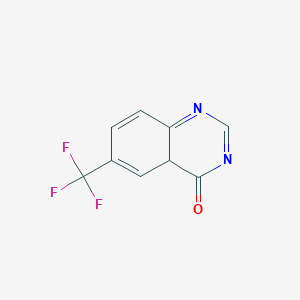
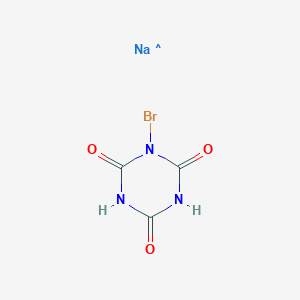
![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)
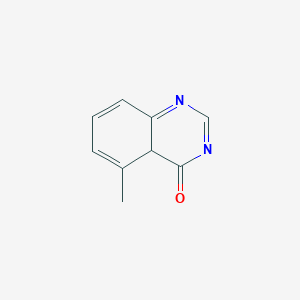
![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)
